molecular formula C10H18N2O2 B1308349 tert-Butyl 2-cyclopentylidenehydrazinecarboxylate CAS No. 79201-39-1

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Cat. No.: B1308349
CAS No.: 79201-39-1
M. Wt: 198.26 g/mol
InChI Key: JIWAYUZEWSSBRC-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate: is an organic compound with the molecular formula C10H18N2O2 . It is a derivative of hydrazinecarboxylate and features a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with cyclopentanone. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

tert-Butyl hydrazinecarboxylate+Cyclopentanonetert-Butyl 2-cyclopentylidenehydrazinecarboxylate\text{tert-Butyl hydrazinecarboxylate} + \text{Cyclopentanone} \rightarrow \text{this compound} tert-Butyl hydrazinecarboxylate+Cyclopentanone→tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarboxylates.

Scientific Research Applications

Chemistry: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety is of particular interest for the development of enzyme inhibitors and other bioactive compounds.

Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 2-cyclopentylidenehydrazinecarboxylate exerts its effects involves the interaction of its hydrazine moiety with molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

  • tert-Butyl 2-cyclohexylidenehydrazinecarboxylate
  • tert-Butyl 2-pentan-3-ylidenehydrazinecarboxylate
  • tert-Butyl 2-phenylmethylenehydrazinecarboxylate

Comparison: tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is unique due to its cyclopentylidene moiety, which imparts distinct steric and electronic properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cyclopentylidene group can influence the compound’s ability to participate in ring-closing reactions or other cyclization processes.

Properties

IUPAC Name

tert-butyl N-(cyclopentylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWAYUZEWSSBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398874
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79201-39-1
Record name tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of cyclopentanone (20 g, 238 mmol) and hydrazinecarboxylic acid tert-butyl ester (31.4 g, 0.238 mol) in MeOH (300 mL) was stirred at RT for 2 h. The reaction mixture was concentrated in vacuo and the resulting solid was dried under vacuum to give 1-cyclopentylidenehydrazine-2-carboxylic acid tert-butyl ester (47.1 g, 100% yield).
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20 g
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reactant
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31.4 g
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of cyclopentanone (4.0 g, 47.5 mmol) and tert-butyl hydrazinecarboxylate (6.28 g, 47.5 mmol) in MeOH (100 mL) is stirred at rt for 2 hr. The solvent is removed in vacuo to yield the title compound as a white solid, which is used in the next step without further purification. MS (M+1): 199.1.
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4 g
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6.28 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

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